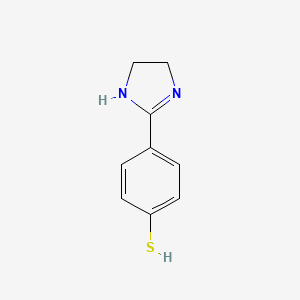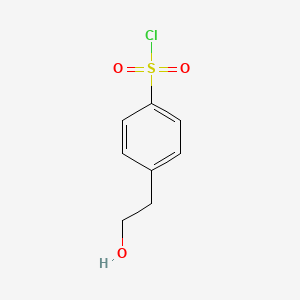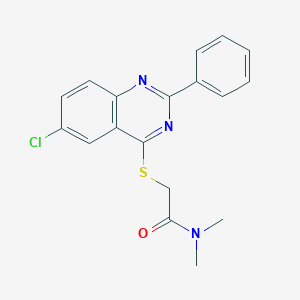![molecular formula C22H19NO3 B15168761 (4S)-4-[(4-hydroxyphenyl)methyl]-5,5-diphenyl-1,3-oxazolidin-2-one CAS No. 902455-73-6](/img/structure/B15168761.png)
(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-diphenyl-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-diphenyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-[(4-hydroxyphenyl)methyl]-5,5-diphenyl-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Hydroxyphenyl Group: This step involves the addition of a hydroxyphenyl group to the oxazolidinone ring, often through a Friedel-Crafts alkylation reaction.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group in the hydroxyphenyl moiety can undergo oxidation to form quinones.
Reduction: The oxazolidinone ring can be reduced under specific conditions to yield amino alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amino alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
Chemistry
In organic synthesis, (4S)-4-[(4-hydroxyphenyl)methyl]-5,5-diphenyl-1,3-oxazolidin-2-one can be used as a chiral auxiliary, facilitating the formation of enantiomerically pure compounds.
Biology
This compound may serve as a scaffold for the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its structural properties.
作用機序
The mechanism of action of (4S)-4-[(4-hydroxyphenyl)methyl]-5,5-diphenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the oxazolidinone ring provides structural rigidity. The diphenyl groups can enhance binding affinity through hydrophobic interactions.
特性
CAS番号 |
902455-73-6 |
|---|---|
分子式 |
C22H19NO3 |
分子量 |
345.4 g/mol |
IUPAC名 |
(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-diphenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C22H19NO3/c24-19-13-11-16(12-14-19)15-20-22(26-21(25)23-20,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,20,24H,15H2,(H,23,25)/t20-/m0/s1 |
InChIキー |
JVPDPOFZDFTTGC-FQEVSTJZSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2([C@@H](NC(=O)O2)CC3=CC=C(C=C3)O)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C2(C(NC(=O)O2)CC3=CC=C(C=C3)O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,6',6''-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid](/img/structure/B15168683.png)
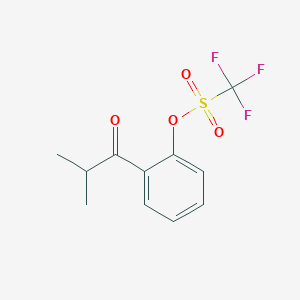

![N-[([1,1'-Biphenyl]-3-yl)methyl]-4-fluoro-2-hydroxybenzamide](/img/structure/B15168706.png)
![6-(3,4-Dichlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B15168720.png)
![N-[(2-Bromophenyl)methyl]-N-ethynylcyclohex-1-ene-1-carboxamide](/img/structure/B15168722.png)
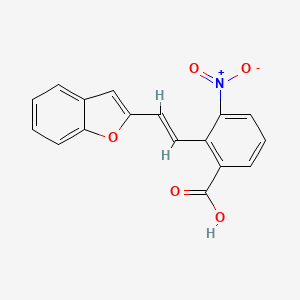
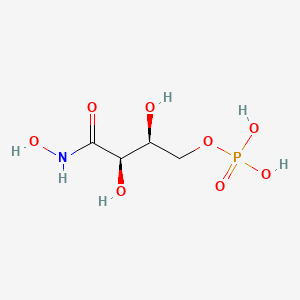
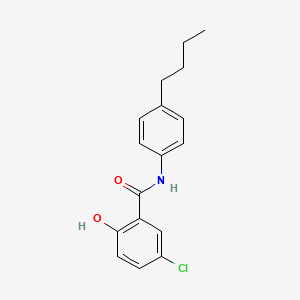

![3-Bromo-5,7,8-trimethoxynaphtho[2,3-d][1,2]oxazole-4,9-dione](/img/structure/B15168754.png)
